3-(Fmoc-amino)phenylacetic acid

Übersicht

Beschreibung

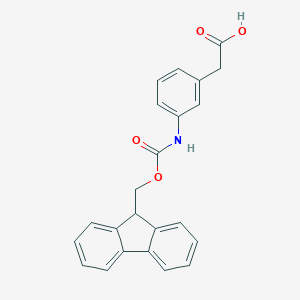

3-(Fmoc-amino)phenylacetic acid is a chemical compound with the empirical formula C23H19NO4 and a molecular weight of 373.40 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fmoc-amino)phenylacetic acid typically involves the coupling of free diaminobenzoic acid with Fmoc-amino acids. This one-step method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis techniques. These methods leverage the stability of the Fmoc group and the efficiency of the coupling reactions to produce the compound in high yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fmoc-amino)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be substituted under basic conditions.

Coupling Reactions: It readily couples with other amino acids or peptides in the presence of coupling reagents.

Common Reagents and Conditions

Bases: Piperidine is commonly used to remove the Fmoc group.

Coupling Reagents: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used for peptide coupling reactions.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed or substituted .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

3-(Fmoc-amino)phenylacetic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the assembly of peptides. This method is crucial for synthesizing complex peptides and proteins used in therapeutic applications.

Case Study:

A recent study demonstrated the synthesis of peptide derivatives using this compound as a building block, leading to compounds with enhanced biological activity against specific cancer cell lines .

Drug Development

The compound has been employed in the development of novel drug candidates. Its structural features can be modified to enhance pharmacokinetic properties, making it a valuable intermediate in drug design.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity as inhibitors of certain enzymes involved in cancer progression, highlighting its potential in anticancer drug development .

Bioconjugation

Due to its reactive functional groups, this compound is used in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is significant in creating targeted drug delivery systems and diagnostic tools.

Case Study:

In a study on targeted therapy, researchers utilized this compound to conjugate therapeutic agents to antibodies, improving specificity and efficacy against tumor cells .

Synthesis of Amino Acid Derivatives

The compound serves as a precursor for synthesizing various amino acid derivatives. These derivatives are essential for creating new materials and studying protein interactions.

Case Study:

A one-step synthesis method involving this compound was developed to create diaminobenzoate resin preloaded with amino acids, showcasing its utility in material science .

Data Table: Applications Overview

Wirkmechanismus

The primary mechanism of action for 3-(Fmoc-amino)phenylacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amino group, allowing for further reactions . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-4-amino-3-hydroxybutanoic acid

- Fmoc-4-aminophenyl-propionic acid

- Fmoc-(S)-3-amino-3-(2-bromo-phenyl)-propionic acid

- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid

Uniqueness

3-(Fmoc-amino)phenylacetic acid is unique due to its specific structure, which allows for efficient coupling reactions and easy removal of the Fmoc group. This makes it particularly valuable in solid-phase peptide synthesis, where the stability and ease of deprotection are crucial .

Biologische Aktivität

3-(Fmoc-amino)phenylacetic acid (Fmoc-3-APA) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential applications in peptide synthesis and its biological activities. This article explores the biological activity of Fmoc-3-APA, including its synthesis, interactions, and implications for therapeutic applications.

Chemical Structure and Synthesis

Fmoc-3-APA is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of phenylacetic acid. The chemical formula for Fmoc-3-APA is CHNO, which indicates its complex structure conducive to various interactions in biological systems.

The synthesis of Fmoc-3-APA typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective moiety during peptide assembly. This method allows for the incorporation of Fmoc-3-APA into larger peptide sequences, facilitating studies on peptide behavior and function in biological contexts .

Biological Activity

The biological activity of Fmoc-3-APA can be categorized into several key areas:

- Peptide Formation : As a building block in peptide synthesis, Fmoc-3-APA plays a crucial role in constructing bioactive peptides. These peptides can exhibit various biological activities, including antimicrobial, anticancer, and immunomodulatory effects .

- Cellular Interactions : Studies have shown that peptides containing Fmoc-3-APA can interact with cell membranes and influence cellular processes. For instance, these peptides can enhance cellular uptake of therapeutic agents, making them valuable in drug delivery systems .

- Biocompatibility : Fmoc-3-APA-based hydrogels have been developed for tissue engineering applications. These hydrogels provide a biocompatible matrix that supports cell growth and differentiation, showcasing the compound's potential in regenerative medicine .

Case Studies and Research Findings

Several research studies have highlighted the biological significance of Fmoc-3-APA:

The mechanisms underlying the biological activity of Fmoc-3-APA are diverse:

- Modulation of Protein Interactions : The presence of the Fmoc group can influence how peptides interact with proteins, potentially altering their binding affinity and specificity.

- Stabilization of Peptide Structures : The bulky Fmoc group contributes to the stabilization of secondary structures in peptides, which can enhance their biological function.

Eigenschaften

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSRRXZHWJUCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.